(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-14-4-6-15(7-5-14)8-10-26(23,24)22-9-2-3-17(13-22)25-18-20-11-16(19)12-21-18/h4-8,10-12,17H,2-3,9,13H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANYIWVIVCNAB-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
The compound’s structural analogs can be categorized based on substitutions in the pyrimidine core, sulfonamide groups, or styryl modifications. Key examples include:
Key Observations :
- Bromine Positioning: Bromacil’s bromine at C5 aligns with the target compound, but its pyrimidinedione scaffold differs significantly, leading to divergent applications (herbicidal vs.
- Sulfonamide vs. Benzyl Groups : The sulfonylated piperidine in the target compound may enhance metabolic stability compared to the benzyl-piperidine group in compound 16, as sulfonamides resist oxidative degradation .
- Styryl vs. Oxazolo-Pyridine : The (E)-styryl group in the target compound likely improves membrane permeability relative to the oxazolo-pyridine in compound 16, which has polar heterocyclic features .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a brominated pyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine) and a sulfonylated piperidine derivative. Key steps include:
- Sulfonylation : Introducing the 4-methylstyryl sulfonyl group to the piperidine ring under conditions using dichloromethane as a solvent and triethylamine as a base .
- Coupling : Reacting the sulfonylated piperidine with the bromopyrimidine moiety under reflux in acetonitrile to facilitate substitution .
- Optimization : Yield and purity improvements can be achieved via continuous flow reactors for scalability or chromatographic purification .
Q. How is the structural conformation of this compound validated, and what analytical techniques are recommended?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, particularly for the (E)-styryl configuration and sulfonyl-piperidine orientation .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at pyrimidine C5, sulfonyl group integration). Mass spectrometry validates molecular weight .
- Computational modeling : Tools like Gaussian or Schrödinger Suite predict steric effects of the 4-methylstyryl group on piperidine ring flexibility .
Advanced Research Questions
Q. What strategies address contradictory biological activity data observed for sulfonamide-containing pyrimidine derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) require:
- Dose-response profiling : Validate activity thresholds using assays like MTT for cytotoxicity or disc diffusion for antimicrobial effects .
- SAR analysis : Compare substituent effects (e.g., 4-methylstyryl vs. phenyl groups) on target binding. For example, bulky styryl groups may hinder interactions with bacterial enzymes but enhance kinase inhibition .
- Control experiments : Use structurally analogous compounds (e.g., fluorinated pyrimidines) to isolate the impact of bromine and sulfonyl groups .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Screen against targets like GlcN-6-P-synthase (antimicrobial) or tyrosine kinases (anticancer). Prioritize derivatives with hydrogen-bonding interactions at active sites (e.g., pyrimidine N1 with kinase ATP-binding pockets) .
- ADMET prediction : Use SwissADME or ADMETLab to balance solubility (logP < 3) and bioavailability, critical for in vivo studies .
- Dynamic simulations : Assess sulfonyl-piperidine conformational stability under physiological pH using MD simulations .
Q. What experimental approaches resolve low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl-bromide intermediates are involved .
- Solvent optimization : Replace acetonitrile with DMF or THF to enhance nucleophilicity of the piperidine oxygen .
- Temperature control : Lower reaction temperatures (e.g., 50°C) may reduce side reactions like sulfonate hydrolysis .
Data Interpretation & Validation
Q. How should researchers validate the (E)-configuration of the styryl group in this compound?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the styryl methyl group and piperidine protons to confirm the trans (E) configuration .
- UV-Vis spectroscopy : Compare λmax with known (E)-styryl standards; typical π→π* transitions occur at 270–300 nm .
- Crystallography : Resolve double-bond geometry via X-ray diffraction (e.g., C=C bond length ~1.33 Å for E-configuration) .
Q. What are the best practices for reconciling discrepancies in biological assay reproducibility?
- Methodological Answer :
- Standardized protocols : Adopt CLIA- or ISO-certified assay procedures (e.g., fixed cell lines, serum-free conditions for cytotoxicity tests) .
- Positive/Negative controls : Include reference compounds (e.g., 5-fluorouracil for anticancer assays) to normalize inter-lab variability .
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variation .
Structural & Functional Insights
Q. How does the 4-methylstyryl sulfonyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : The styryl group increases logP, enhancing membrane permeability but risking hepatotoxicity. Balance via hydrophilic substituents (e.g., hydroxylation) .
- Metabolic stability : CYP450 enzyme assays (e.g., CYP3A4) identify sulfonate cleavage as a primary metabolic pathway, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
